![molecular formula C96H181N2O21P B12282248 D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-: is a complex organic compound It is a derivative of D-glucose, which is a simple sugar and an important carbohydrate in biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of deoxy groups: Specific hydroxyl groups are selectively deoxygenated to introduce deoxy groups.
Esterification: Long-chain fatty acids are esterified to the deoxy-glucose derivative using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups in the fatty acid esters, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized fatty acid derivatives.
Reduction: Alcohol derivatives of the fatty acid esters.
Substitution: Substituted phosphono derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various reaction mechanisms.
Biology
Cell membrane studies: The long-chain fatty acid esters resemble lipid molecules, making it useful for studying cell membrane dynamics.
Enzyme interactions: It can be used to investigate interactions with enzymes that process carbohydrates and lipids.
Medicine
Drug delivery: The compound’s amphiphilic nature makes it a potential candidate for drug delivery systems.
Antimicrobial properties: Its fatty acid chains may impart antimicrobial properties, useful in developing new antibiotics.
Industry
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Biodegradable materials: Its natural sugar backbone makes it a candidate for developing biodegradable materials.
Mechanism of Action
The compound exerts its effects through interactions with biological membranes and enzymes. The long-chain fatty acid esters can insert into lipid bilayers, altering membrane properties. The phosphono groups can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various cellular processes, including signal transduction, membrane transport, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
D-Glucose derivatives: Compounds like 2-deoxy-D-glucose and 6-O-phosphono-D-glucose share structural similarities.
Fatty acid esters: Compounds like mono- and diacylglycerols have similar long-chain fatty acid esters.
Phosphono sugars: Compounds like phosphono-D-mannose and phosphono-D-galactose have similar phosphono groups.
Uniqueness
Combination of functional groups: The unique combination of deoxy, fatty acid ester, and phosphono groups sets this compound apart from others.
Amphiphilic nature: The presence of both hydrophilic (sugar and phosphono groups) and hydrophobic (fatty acid chains) regions gives it unique properties, making it versatile for various applications.
Properties
Molecular Formula |
C96H181N2O21P |
|---|---|
Molecular Weight |
1730.4 g/mol |
IUPAC Name |
[1-[[6-[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate |
InChI |
InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-39-40-42-48-54-59-65-70-87(104)114-79(67-61-55-49-43-33-27-21-15-9-3)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-34-28-22-16-10-4)115-88(105)71-64-58-52-46-36-30-24-18-12-6)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-35-29-23-17-11-5)116-89(106)72-66-60-53-47-41-38-32-26-20-14-8-2/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112) |
InChI Key |
JDEGQXOBEAJRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


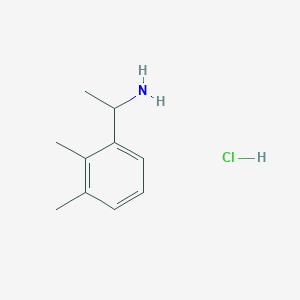
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
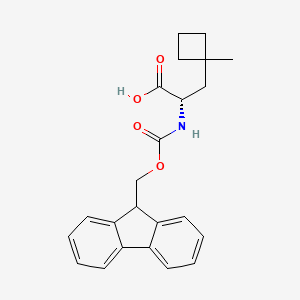
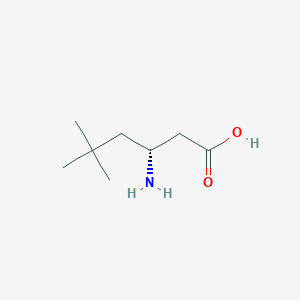
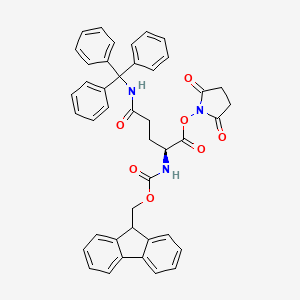
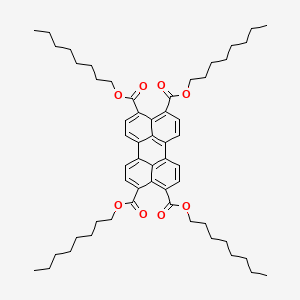
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
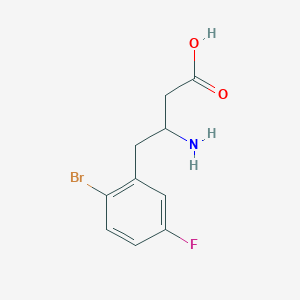
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)

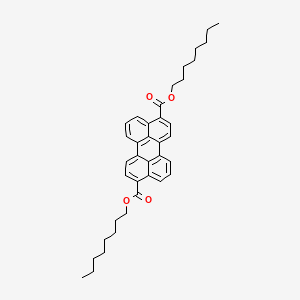
![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
